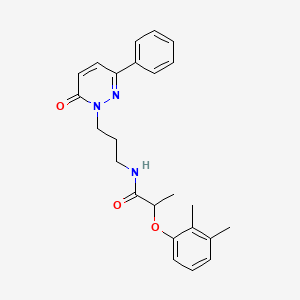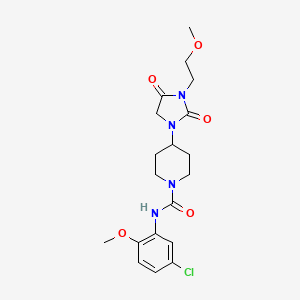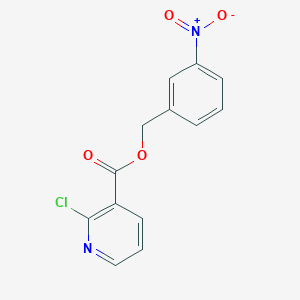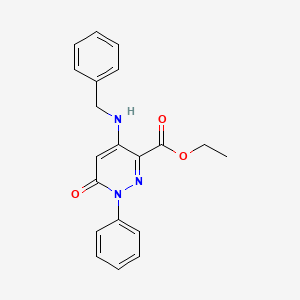
2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate
Synthesis Analysis The synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is reported to be straightforward and efficient. The process involves the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by a selective reduction of the nitro group. This reduction is achieved using NH4Cl/Fe without the need for nascent hydrogen or complex reaction conditions, resulting in very pure crystals of the target synthon .
Molecular Structure Analysis The molecular structure of the synthesized compound was thoroughly characterized using various spectroscopic techniques, including 1HNMR, 13CNMR, COSY, and NOESY NMR spectroscopy, complemented by elemental analysis. X-ray single crystal structure determination further confirmed the structure, revealing that the compound crystallizes in the triclinic crystal system with specific unit cell parameters. The molecular packing is influenced significantly by cooperative non-covalent interactions such as H…H, H…C, and O…H .
Chemical Reactions Analysis The study does not directly discuss the chemical reactions of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate. However, the synthesis of related compounds and their intermediates suggests potential reactivity that could be extrapolated to the compound . For instance, the use of NH4Cl/Fe for the reduction step indicates a potential for similar reductive transformations in related chemical structures .
Physical and Chemical Properties Analysis The physical properties of the synthesized compound include its crystalline form and the dimensions of its unit cell. The chemical properties are inferred from spectroscopic data and quantum chemical parameters computed based on DFT calculations. The UV/Vis spectra of the compound exhibit two bands, which are assigned to electronic transitions between molecular orbitals as calculated by TD-DFT methods .
Transformations of Diethyl 2-[(Dimethylamino)Methylene]-3-Oxopentanedioate
Synthesis Analysis The paper describes the synthesis of various substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates starting from diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate. This compound is prepared from acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA) and then transformed into several intermediates without isolation by treatment with different reagents such as guanidine hydrochloride, DMFDMA, ammonia, primary amines, hydrazine, or hydroxylamine .
Molecular Structure Analysis The paper does not provide detailed molecular structure analysis of the specific compound 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate. However, the transformations and subsequent cyclization of intermediates into the final pyridopyrimidine derivatives suggest a complex molecular structure that could be related to the compound of interest .
Chemical Reactions Analysis The chemical reactions described involve the transformation of intermediates through various reagents, leading to cyclization into the final pyridopyrimidine derivatives. These reactions demonstrate the compound's reactivity and potential for forming diverse structures through different chemical treatments .
Physical and Chemical Properties Analysis While the paper does not discuss the physical and chemical properties of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, the described synthesis and transformations of related compounds provide insights into the reactivity and potential properties of similar compounds. The ability to undergo transformation and cyclization indicates a level of chemical stability and reactivity that is significant for the synthesis of complex molecules .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, synthesized through condensation and cyclisation reactions, demonstrated distinct inhibition of cancer cell proliferation (Liu et al., 2018).
Crystal Structure of Depside Derivative : A depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was synthesized and analyzed via X-ray single crystal diffraction. This study provided insights into its molecular structure (Lv et al., 2009).
Antibacterial Properties
- Antibacterial Activity : Novel depsides, including derivatives of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, were synthesized and tested for antibacterial activities, showing effectiveness against various bacterial strains. The study contributed to understanding structure-activity relationships in antibacterials (Lv et al., 2009).
Solubility and Thermodynamics
Solubility in Mixed Solvents : The solubility of similar compounds, like ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate, in various solvent mixtures was investigated, offering valuable data for purification processes (Li et al., 2016).
Solution Thermodynamics : Knowledge of solubility and thermodynamics of compounds like ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate in organic solvents was expanded, providing insights for theoretical and crystallization studies (Han et al., 2016).
Biomedical Applications
- Bifunctional Ligands : Research on N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1, 1-dimethylethyl) ester, a compound with structural similarities, showed potential in creating chelating subunits for metal ion complexation, useful in biomedical applications (Anelli et al., 1999).
Material Science
- Fluorescent Dyes : Studies on compounds structurally related to 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, such as aminoethylenes, have been used to develop fluorescent dyes, relevant in material science and fabric treatment (Rangnekar & Rajadhyaksha, 1987).
Chemistry
- Synthon for Pyran-2-ones : Research on 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene, a compound similar to the one inquired, provided insights for the synthesis of pyran-2-ones, contributing to organic chemistry developments (Kočevar et al., 1992).
Quantum Chemistry
- Corrosion Inhibitor Efficiency : Quantum chemical studies on ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, a quinoxaline derivative, linked molecular structure with inhibition efficiency for copper corrosion in acidic environments (Zarrouk et al., 2014).
Biochemistry
- Reaction with N-acetylcysteine : A study focused on the reaction between N-acetylcysteine and a 4-ethoxyaniline metabolite, resembling 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, revealed insights into the biochemistry of such reactions (Lindqvist et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-4-28-20-10-7-18(8-11-20)16-24(27)31-17-23(26)25-14-13-19-9-12-21(29-5-2)22(15-19)30-6-3/h7-12,15H,4-6,13-14,16-17H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQEFGDJHFBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)



![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)




![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)
![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)
